molecular formula C12H21ClN2 B11731995 [2-(Dimethylamino)ethyl][(2-methylphenyl)methyl]amine hydrochloride

[2-(Dimethylamino)ethyl][(2-methylphenyl)methyl]amine hydrochloride

Cat. No.: B11731995
M. Wt: 228.76 g/mol
InChI Key: KOHITQDIFDLVGL-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)ethyl][(2-methylphenyl)methyl]amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a methylphenyl group. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Dimethylamino)ethyl][(2-methylphenyl)methyl]amine hydrochloride typically involves the reaction of 2-(dimethylamino)ethyl chloride with 2-methylbenzylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2-(Dimethylamino)ethyl chloride} + \text{2-methylbenzylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

[2-(Dimethylamino)ethyl][(2-methylphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, cyanides, and thiolates can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

[2-(Dimethylamino)ethyl][(2-methylphenyl)methyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of [2-(Dimethylamino)ethyl][(2-methylphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: This compound is similar in structure but contains a methacrylate group instead of a methylphenyl group.

    2-(Dimethylamino)ethyl chloride: This compound is a precursor in the synthesis of [2-(Dimethylamino)ethyl][(2-methylphenyl)methyl]amine hydrochloride.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.

Properties

Molecular Formula

C12H21ClN2

Molecular Weight

228.76 g/mol

IUPAC Name

N',N'-dimethyl-N-[(2-methylphenyl)methyl]ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C12H20N2.ClH/c1-11-6-4-5-7-12(11)10-13-8-9-14(2)3;/h4-7,13H,8-10H2,1-3H3;1H

InChI Key

KOHITQDIFDLVGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNCCN(C)C.Cl

Origin of Product

United States

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